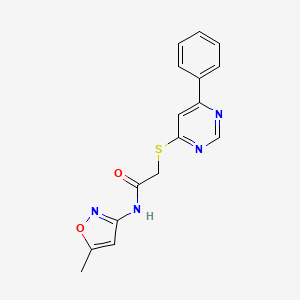
N-(5-methylisoxazol-3-yl)-2-((6-phenylpyrimidin-4-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-methylisoxazol-3-yl)-2-((6-phenylpyrimidin-4-yl)thio)acetamide, also known as MIPTA, is a novel compound that has gained significant attention in the field of scientific research. MIPTA is a small molecule that has shown promising results in various studies for its potential applications in the biomedical field.
Mécanisme D'action
The mechanism of action of N-(5-methylisoxazol-3-yl)-2-((6-phenylpyrimidin-4-yl)thio)acetamide is not fully understood, but studies have suggested that it may act by inhibiting various enzymes and proteins involved in cancer cell proliferation, viral replication, and inflammation. This compound has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. It has also been shown to inhibit the activity of the hepatitis C virus NS5B polymerase, which is essential for viral replication.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to reduce the production of inflammatory cytokines in vitro. In vivo studies have shown that this compound can reduce tumor growth in mouse models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(5-methylisoxazol-3-yl)-2-((6-phenylpyrimidin-4-yl)thio)acetamide is its small molecular size, which allows it to easily penetrate cell membranes and reach intracellular targets. Another advantage is its relatively simple synthesis method, which makes it easily accessible for research purposes. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of N-(5-methylisoxazol-3-yl)-2-((6-phenylpyrimidin-4-yl)thio)acetamide. One direction is the further investigation of its potential as an anticancer agent, with studies focusing on its efficacy in various cancer types and its potential combination with other anticancer agents. Another direction is the further investigation of its potential as an antiviral agent, with studies focusing on its efficacy against other viruses and its potential combination with other antiviral agents. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify its molecular targets.
Méthodes De Synthèse
N-(5-methylisoxazol-3-yl)-2-((6-phenylpyrimidin-4-yl)thio)acetamide can be synthesized through a multistep process involving the reaction of 5-methylisoxazole-3-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 6-phenylpyrimidine-4-thiol. The final step involves the reaction of the resulting intermediate with N,N-dimethylacetamide dimethyl acetal to obtain this compound.
Applications De Recherche Scientifique
N-(5-methylisoxazol-3-yl)-2-((6-phenylpyrimidin-4-yl)thio)acetamide has shown promising results in various scientific research applications. It has been studied for its potential as an anticancer agent, with studies showing that it can inhibit the proliferation of cancer cells in vitro. This compound has also been studied for its potential as an antiviral agent, with studies showing that it can inhibit the replication of the hepatitis C virus. Furthermore, this compound has been studied for its potential as an anti-inflammatory agent, with studies showing that it can reduce the production of inflammatory cytokines.
Propriétés
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-(6-phenylpyrimidin-4-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c1-11-7-14(20-22-11)19-15(21)9-23-16-8-13(17-10-18-16)12-5-3-2-4-6-12/h2-8,10H,9H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXUPFPKJPDIFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC=NC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

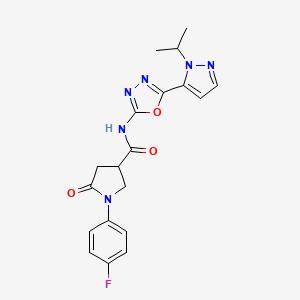
![3-(3,4-Dimethoxyphenyl)-5-[1-(3-methylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2790280.png)
![N-(2,3-dimethylphenyl)-2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2790283.png)

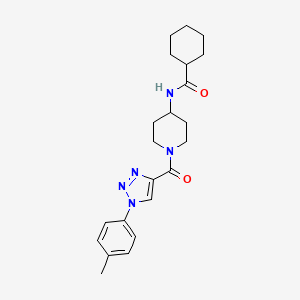
![3-Methyl-8-(3,4,5-trimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2790290.png)
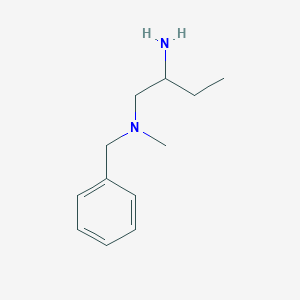
![1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-4-(pyridin-2-yl)piperazine](/img/structure/B2790292.png)
![N-[1-(3-chlorophenyl)-1H-pyrazol-5-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2790295.png)
![N-(3,4-dimethoxyphenethyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2790296.png)
![N-(5-chloro-2-methoxyphenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2790297.png)
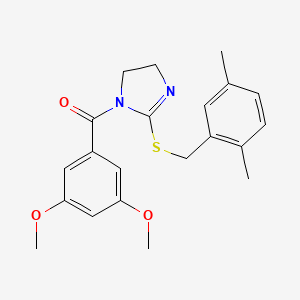
![5-Tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B2790299.png)
